2-(2,4-Dichloroanilino)-2-thiazoline
Description
2-(2,4-Dichloroanilino)-2-thiazoline is a heterocyclic compound featuring a thiazoline ring (a five-membered ring containing sulfur and nitrogen) substituted with a 2,4-dichloroanilino group. The molecular formula is C₉H₈Cl₂N₂S, and its structure combines electron-withdrawing chlorine atoms with a partially saturated thiazoline ring.
Properties
CAS No. |
137935-28-5 |
|---|---|
Molecular Formula |
C9H8Cl2N2S |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-1-2-8(7(11)5-6)13-9-12-3-4-14-9/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
WKHUCEWZQWLHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloroanilino)-2-thiazoline typically involves the reaction of 2,4-dichloroaniline with thiazoline derivatives. One common method involves the use of 2,4-dichloronitrobenzene as a starting material, which is reduced to 2,4-dichloroaniline using hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) or Raney nickel . The resulting 2,4-dichloroaniline is then reacted with thiazoline derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloroanilino)-2-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the aniline ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(2,4-Dichloroanilino)-2-thiazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloroanilino)-2-thiazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparative Data Table
Pharmacological and Environmental Considerations
- Environmental Persistence: Dichloroanilino-containing compounds (e.g., Diclofenac) are detected in water systems due to partial biodegradation. Microbial degradation pathways produce chlorinated metabolites, raising ecotoxicological concerns .
- Structure-Activity Relationship (SAR): The 2,4-dichloroanilino group enhances bioactivity in multiple drug classes, likely through halogen bonding and hydrophobic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
